molecular formula C22H17N3O4 B2715388 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-69-5

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2715388
CAS RN: 899782-69-5
M. Wt: 387.395
InChI Key: DWRPKKQXKVLXNP-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione, also known as NQDI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NQDI-1 belongs to the quinazoline family of compounds, which are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Metal-Free Synthesis Approaches

A significant advancement in the synthesis of 1H-quinazoline-2,4-diones involves selenium-catalyzed carbonylation of o-nitrobenzamides, offering a metal and phosgene-free route to potentially bioactive derivatives. This method highlights an eco-friendly and efficient approach to synthesizing these compounds under mild conditions, proposing a sustainable alternative to traditional metal-catalyzed processes (Wu & Yu, 2010).

Novel Synthetic Routes

Efforts in developing new synthetic routes for quinazoline-2,4(1H,3H)-diones have led to methodologies like the stannous chloride-induced synthesis of spiroindolinone-quinazolines, showcasing the versatility and broad applicability of these compounds in generating structurally complex derivatives in good yields (Hu, Wang, Chen, & Shi, 2011).

Green Chemistry Perspectives

A novel approach emphasizes the chemical fixation of CO2 into 2-aminobenzonitriles, presenting a straightforward route to quinazoline-2,4(1H,3H)-diones. This method aligns with green chemistry principles, highlighting the importance of developing environmentally friendly and sustainable synthesis strategies for these compounds (Vessally et al., 2017).

Solid-Phase Synthesis

The solid-phase synthesis of 1,3N-disubstituted quinazoline-2,4-diones introduces a versatile method for the efficient generation of these compounds. This approach facilitates the introduction of diverse substituents, expanding the utility of quinazoline-2,4(1H,3H)-diones in various scientific applications (Makino, Suzuki, Nakanishi, & Tsuji, 2001).

Novel Synthesis in Water

A CO2-mediated synthesis of quinazoline-2,4(1H,3H)-dione in water represents an innovative, efficient, and scalable approach. Utilizing water as the solvent and DMF as the carbon source, this method demonstrates a high conversion rate and excellent selectivity, marking a significant advancement in the synthesis of these compounds with potential industrial applications (Rasal & Yadav, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with m-toluidine to form 3-(m-tolyl)-3-nitropropenal, which is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "m-toluidine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and m-toluidine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Heat the mixture under reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to the mixture. Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add anthranilic acid (1.2 equiv) and a catalytic amount of acetic anhydride. Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 6: Recrystallize the purified product from ethanol to obtain the final product, 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

899782-69-5

Molecular Formula

C22H17N3O4

Molecular Weight

387.395

IUPAC Name

3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3

InChI Key

DWRPKKQXKVLXNP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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